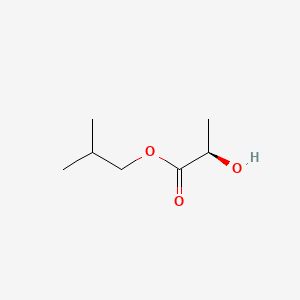

(+)-Isobutyl D-lactate

Description

Significance of Chirality in Molecular Design and Function

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications for molecular function. numberanalytics.com These non-superimposable mirror images are known as enantiomers. studysmarter.co.uk In biological systems, where many molecules like proteins and sugars are themselves chiral, the "handedness" of a molecule can dictate its interactions. studysmarter.co.uk This enantioselectivity is critical in drug design, as different enantiomers of a drug can have vastly different pharmacological effects. nih.govrsc.org For instance, one enantiomer might be therapeutically active, while the other could be inactive or even harmful, as was famously the case with thalidomide. numberanalytics.comrsc.org

The importance of chirality extends beyond pharmaceuticals into materials science, where it can influence the properties of polymers and liquid crystals. lifechemicals.com In chemical synthesis, the use of chiral catalysts allows for asymmetric synthesis, a technique that selectively produces a desired enantiomer of a complex molecule, which is crucial for creating effective and safe products. numberanalytics.com

The Role of D-Lactate Derivatives in Advanced Chemical Systems

Lactic acid exists as two enantiomers: L-lactic acid and D-lactic acid. While the L-isomer is more common in biological systems, D-lactic acid and its derivatives are of significant interest in various chemical applications. megazyme.com D-lactic acid serves as a raw material in the production of biodegradable polymers like polylactic acid (PLA). megazyme.compnas.org The stereochemistry of the polymer, determined by the ratio of L- and D-lactic acid units, influences its thermal and mechanical properties. acs.org

Furthermore, D-lactate derivatives are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. biviture.comalfa-chemistry.com Their specific stereochemistry can be crucial for the desired biological activity of the final product. In the realm of green chemistry, lactate (B86563) esters, including those derived from D-lactic acid, are valued as biodegradable and low-toxicity solvents. biviture.combiviture.com The ability to produce optically pure D-lactic acid through microbial fermentation has expanded its accessibility for these advanced applications. pnas.orgmdpi.com

Overview of (+)-Isobutyl D-lactate as a Stereospecific Compound

This compound, also known as Isobutyl (R)-(+)-lactate, is the isobutyl ester of D-lactic acid. chemimpex.comsigmaaldrich.com As a chiral molecule, its stereospecific nature is central to its properties and applications. biviture.combiviture.com The "D" designation refers to the configuration at the chiral center of the lactate portion of the molecule. biviture.com

This compound is synthesized through the esterification of D-lactic acid with isobutanol. biviture.comvulcanchem.com It is recognized as a "green solvent" due to its biodegradability and low toxicity. alfa-chemistry.combiviture.com Its applications are diverse, ranging from a flavoring agent in the food industry to a solvent in coatings, inks, and pharmaceutical formulations. biviture.comchemimpex.com In research and development, it serves as a chiral building block and a reagent in organic synthesis. chemimpex.com The specific stereochemistry of this compound is critical in applications where optical purity is paramount, such as in the synthesis of certain pharmaceuticals and biodegradable plastics. biviture.com

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 61597-96-4 | biviture.comchemimpex.com |

| Molecular Formula | C7H14O3 | biviture.comchemimpex.com |

| Molecular Weight | 146.18 g/mol | biviture.comchemimpex.com |

| Appearance | Colorless liquid | alfa-chemistry.comchemimpex.com |

| Density | 0.971 g/mL at 25 °C | chemimpex.comsigmaaldrich.com |

| Boiling Point | 73 °C at 13 mmHg | chemimpex.comsigmaaldrich.com |

| Refractive Index | n20/D 1.419 | chemimpex.comsigmaaldrich.com |

| Optical Activity | [α]19/D +15°, neat | sigmaaldrich.com |

| Flash Point | 67 °C (closed cup) | sigmaaldrich.com |

Research Applications of this compound

| Application Area | Description | Source(s) |

| Green Solvent | Used as a biodegradable and low-toxicity alternative to traditional solvents in industrial cleaning, coatings, and inks. | biviture.combiviture.com |

| Flavoring and Fragrance | Employed as a flavoring agent in food and beverages due to its fruity aroma. | chemimpex.com |

| Pharmaceuticals | Serves as a solvent and excipient in drug formulations and as a chiral intermediate in the synthesis of active pharmaceutical ingredients (APIs). | biviture.comchemimpex.com |

| Cosmetics | Used for its emollient properties in skincare products. | chemimpex.com |

| Biodegradable Plastics | Explored in the development of eco-friendly plastics like polylactic acid (PLA). | biviture.comchemimpex.com |

| Organic Synthesis | Utilized as a reagent and chiral building block in laboratory research. | chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl (2R)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-5(2)4-10-7(9)6(3)8/h5-6,8H,4H2,1-3H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPAQKQBUKYCJS-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601204643 | |

| Record name | (2R)-2-Hydroxypropanoic acid 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601204643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61597-96-4 | |

| Record name | Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61597-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpropyl-(R)-2-hydroxypropanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061597964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-Hydroxypropanoic acid 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601204643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpropyl-(R)-2-hydroxypropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Analytical Techniques for Chiral Purity and Structural Elucidation

Chromatographic Methods for Enantiomeric Resolution

Chromatographic techniques are pivotal for separating enantiomers, allowing for the quantification of chiral purity. The choice of method depends on the volatility and thermal stability of the analyte.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. nih.gov For lactate (B86563) esters, various chiral stationary phases (CSPs) have proven effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for the resolution of enantiomers due to their broad applicability. mdpi.com For instance, Chiralpak® IA, an amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel, has been successfully used to separate lactate derivatives. mdpi.com

The separation mechanism relies on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times. The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar alcohol such as isopropanol, is crucial for achieving optimal separation. mdpi.com Detection is often performed using a Diode Array Detector (DAD), which can monitor the absorbance at multiple wavelengths. mdpi.com The enantiopurity of lactic acid and its derivatives is a critical parameter, particularly in industries where stereochemistry dictates biological or physical properties. mdpi.com HPLC methods using "Pirkle"-type stationary phases and macrocyclic antibiotic-based phases like teicoplanin and ristocetin (B1679390) have also been reported for the separation of lactic acid enantiomers. mdpi.com

A two-dimensional chiral HPLC system has been developed for the simultaneous detection of lactate and 3-hydroxybutyrate (B1226725) enantiomers in clinical samples, highlighting the versatility of this technique. nih.gov

Table 1: HPLC Conditions for Lactate Derivative Separation

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate) on silica gel) | mdpi.com |

| Mobile Phase | n-hexane/2-propanol mixtures | mdpi.com |

| Flow Rate | 0.5 mL/min | mdpi.com |

| Detection | Diode Array Detector (DAD) | mdpi.com |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations, offering advantages in terms of speed and reduced solvent consumption. researchgate.netchromatographyonline.com SFC utilizes a mobile phase, typically supercritical carbon dioxide, which exhibits properties of both a liquid and a gas. shimadzu.comshimadzu.eu This results in lower viscosity and higher diffusivity, allowing for faster separations without compromising efficiency. chromatographyonline.com

For chiral separations, SFC is often coupled with the same types of polysaccharide-based chiral stationary phases used in HPLC. chiraltech.comresearchgate.net The addition of a co-solvent, such as methanol, ethanol, or isopropanol, to the carbon dioxide mobile phase is common to enhance analyte solubility and improve chromatographic performance. chiraltech.com The enantioselectivity in SFC can be influenced by factors like the choice of co-solvent, additives (e.g., acids or bases), back pressure, and temperature. chiraltech.comchromatographyonline.com For acidic compounds like lactate derivatives, the addition of a small amount of an acidic modifier can be beneficial. chiraltech.com SFC has been shown to be a powerful technique for the rapid purification of enantiopure materials in the pharmaceutical industry. americanpharmaceuticalreview.com

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) is a highly effective method for the separation of volatile and thermally stable enantiomers like isobutyl lactate. nih.gov The key to chiral GC is the use of a chiral stationary phase (CSP) that can differentiate between the enantiomers. gcms.cz Cyclodextrin-based CSPs are among the most widely used for this purpose. nih.govresearchgate.net These are macrocyclic oligosaccharides that can form inclusion complexes with the analyte, and their derivatization allows for a wide range of enantioselective interactions.

For instance, Lipodex® A, a permethylated cyclodextrin (B1172386) derivative, has been shown to separate the enantiomers of isobutyl lactate. sorbtech.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, primarily through hydrogen bonding and inclusion effects. researchgate.net The operating temperature of the GC oven plays a significant role in the separation, with lower temperatures generally leading to better resolution. gcms.cz The choice of the specific cyclodextrin derivative and the polysiloxane phase in which it is embedded can be tailored to optimize the separation of specific compounds. researchgate.netgcms.cz

Table 2: GC Conditions for Isobutyl Lactate Enantiomer Separation

| Parameter | Condition | Reference |

|---|---|---|

| Column | Lipodex® A (permethylated cyclodextrin derivative) | sorbtech.com |

| Principle | Formation of transient diastereomeric complexes | researchgate.net |

| Key Factor | Oven temperature (lower temperature improves resolution) | gcms.cz |

Spectroscopic and Spectrometric Characterization

Following chromatographic separation, spectroscopic and spectrometric techniques are employed to confirm the stereochemical assignment and molecular identity of (+)-Isobutyl D-lactate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. While standard ¹H and ¹³C NMR spectra confirm the connectivity of atoms in isobutyl lactate, specialized NMR techniques are required for stereochemical assignment. acs.org The chemical shifts in ¹H and ¹³C NMR provide information about the chemical environment of each nucleus. acs.org For isobutyl lactate, the ¹H NMR spectrum would show characteristic signals for the methyl, methine, and methylene (B1212753) protons of both the isobutyl and lactate moieties. Similarly, the ¹³C NMR spectrum would display distinct resonances for each carbon atom in the molecule. chemicalbook.comhmdb.ca

To determine the absolute configuration, chiral derivatizing agents or chiral solvating agents can be used in NMR. These agents interact with the enantiomers to form diastereomeric species that exhibit different NMR spectra, allowing for their distinction and quantification.

Table 3: Predicted ¹H NMR Chemical Shifts for Isobutyl Lactate

| Proton Group | Predicted Chemical Shift (ppm) | Reference |

|---|---|---|

| CH₃ (lactate) | ~1.3 | chemicalbook.com |

| CH (lactate) | ~4.2 | chemicalbook.com |

| CH₂ (isobutyl) | ~3.9 | chemicalbook.com |

| CH (isobutyl) | ~1.9 | chemicalbook.com |

| CH₃ (isobutyl) | ~0.9 | chemicalbook.com |

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass Spectrometry (MS) is used to confirm the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). nih.gov When coupled with Gas Chromatography (GC-MS), it provides both separation and identification of components in a mixture. nih.gov The electron ionization (EI) mass spectrum of isobutyl lactate will show a molecular ion peak corresponding to its molecular weight (146.18 g/mol ), although it may be of low intensity. nih.govscbt.comalfa-chemistry.com

More importantly, the fragmentation pattern observed in the mass spectrum provides structural information. For esters, characteristic fragmentation includes cleavage of the bonds adjacent to the carbonyl group. libretexts.org In the case of isobutyl lactate, common fragments would arise from the loss of the isobutyl group or parts of it, as well as rearrangements like the McLafferty rearrangement. researchgate.net The presence of specific fragment ions, such as those at m/z 45 and 57, can be indicative of the lactate and isobutyl moieties, respectively. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in confirming the elemental formula of the molecule and its fragments.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. By measuring the vibrations of bonds, these techniques provide a unique spectral fingerprint that confirms the molecular structure of this compound. The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of its key functional groups: the hydroxyl (-OH), the ester carbonyl (C=O), and the carbon-oxygen (C-O) single bonds, as well as the various carbon-hydrogen (C-H) bonds of the isobutyl and lactate methyl groups.

In IR spectroscopy, the molecule absorbs infrared radiation at frequencies that match its natural vibrational modes. For this compound, a prominent and sharp absorption peak is observed for the ester carbonyl (C=O) stretch, typically in the region of 1730-1750 cm⁻¹. Another significant feature is a broad absorption band corresponding to the O-H stretching vibration of the secondary alcohol group, which usually appears between 3200 and 3600 cm⁻¹. The exact position and shape of this peak can be influenced by hydrogen bonding. The C-O stretching vibrations of the ester and alcohol groups produce strong bands in the 1100-1300 cm⁻¹ region. researchgate.net

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While the C=O stretch is also visible in Raman spectra, non-polar bonds often produce stronger signals than in IR. The various C-H and C-C bond vibrations within the isobutyl group and the lactate backbone are clearly identifiable. nih.gov The analysis of lactate-containing compounds using Raman spectroscopy has identified characteristic peaks that can be attributed to the lactate structure. nih.gov

The table below summarizes the expected and observed principal vibrational frequencies for isobutyl lactate, which are critical for its structural confirmation.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Confirms the presence of the alcohol group. The broadness indicates hydrogen bonding. |

| Alkyl (C-H) | C-H Stretch | 2850 - 3000 | Indicates the aliphatic C-H bonds in the isobutyl and methyl groups. |

| Ester Carbonyl (C=O) | C=O Stretch | 1730 - 1750 | A strong, sharp peak characteristic of the ester functional group. researchgate.net |

| Ester/Alcohol (C-O) | C-O Stretch | 1100 - 1300 | Corresponds to the carbon-oxygen single bonds of the ester and alcohol moieties. |

| Lactate Backbone | Various | 800 - 1450 | A "fingerprint" region with multiple bands from C-C stretching and various bending modes, including peaks around 830 cm⁻¹ and 1450 cm⁻¹ associated with the lactate structure. nih.gov |

Optical Methods for Purity Assessment

Optical methods are paramount for assessing the purity of chiral compounds. For this compound, these techniques are not just for confirming identity but are crucial for determining the enantiomeric purity, which is a critical quality attribute.

Polarimetry for Optical Rotation Measurement

Polarimetry is a fundamental technique used to measure the rotation of plane-polarized light as it passes through a sample containing a chiral substance. anton-paar.com Since this compound is an optically active molecule, it rotates the plane of polarized light to the right (dextrorotatory), a property denoted by the "(+)" prefix in its name. The magnitude of this rotation, known as the specific rotation ([α]), is a characteristic physical constant for the compound under defined conditions of temperature, wavelength, concentration, and solvent. anton-paar.comdrawellanalytical.com

The measurement of specific rotation is a direct and efficient method for assessing the enantiomeric purity of this compound. researchgate.net The presence of its enantiomer, (–)-isobutyl L-lactate, which rotates light to the left by an equal magnitude, would cause a decrease in the observed optical rotation. A racemic mixture (a 50:50 mix of both enantiomers) would exhibit no optical rotation. Therefore, by comparing the measured specific rotation of a sample to the known value for the pure D-enantiomer, one can calculate the enantiomeric excess (e.e.). scielo.org.za

Several sources have reported the specific rotation of this compound, though the values vary with the measurement conditions. This highlights the importance of specifying these parameters when reporting optical rotation data.

| Specific Rotation [α] | Temperature | Wavelength | Conditions | Source |

| +15° | 19°C | D-line (589 nm) | neat (undiluted liquid) | sigmaaldrich.comchemicalbook.com |

| +15° | Not specified | D-line (589 nm) | neat | aksci.com |

| +7.3° | 20°C | D-line (589 nm) | c = 1.7 in Methylene chloride | chemimpex.com |

The difference in specific rotation between the neat substance and when dissolved in a solvent is a known phenomenon, influenced by molecular interactions and conformation in the solution. rsc.org Precise polarimetric measurements are essential for quality control, ensuring that the compound meets the required specifications for chiral purity in its various applications. drawellanalytical.comresearchgate.net

Applications and Material Science Innovations Utilizing + Isobutyl D Lactate

Chiral Building Block in Asymmetric Synthesis

The defined stereochemistry of (+)-Isobutyl D-lactate makes it a prized chiral building block in asymmetric synthesis. The "D" configuration provides a specific three-dimensional arrangement that is essential for creating stereochemically pure products, which is particularly critical in the pharmaceutical and fine chemical industries.

Precursor for Complex Natural Products Synthesis

This compound serves as an effective starting material, or "chiron," for the total synthesis of complex natural products. iupac.org Its chiral center can be incorporated into the carbon skeleton of a target molecule, guiding the stereochemistry of subsequent reaction steps. Research has demonstrated the use of D-isobutyl lactate (B86563) as a cost-effective chiral template for constructing fragments of intricate macrocyclic lactones like the bryostatins. iupac.org The synthesis leverages the lactate's inherent chirality to induce the desired stereochemistry at new stereogenic centers during the synthetic sequence. iupac.org This approach is fundamental to the synthesis of enantiomerically pure α-hydroxy acids, which are valuable intermediates for various bioactive compounds. caltech.edu

Integration into Depsipeptides and Macrocyclic Compounds

Depsipeptides are a class of natural and synthetic compounds containing both amide and ester linkages in their backbone. rsc.orgresearchgate.net They often exhibit significant biological activities, including antibiotic and antiviral properties. rsc.org The synthesis of depsipeptides frequently involves the coupling of α-amino acids with α-hydroxy acids. researchgate.netutwente.nl

This compound, as a protected form of D-lactic acid, is a key precursor for incorporating D-lactic acid units into these structures. Solid-phase synthesis methods have been developed to create depsipeptides with regular, alternating ester and amide bonds, using building blocks derived from lactic acid and amino acids. rsc.orgresearchgate.net The ester moiety, originating from the lactate, influences the hydrophobicity and conformational properties of the final macrocycle, which can be crucial for its biological function. The ability to introduce specific stereoisomers like D-lactic acid is vital for creating structural diversity and exploring structure-activity relationships in novel depsipeptide libraries. researchgate.net

Synthesis of Chiral Ligands and Catalysts

The enantiopure nature of this compound makes it a valuable starting material for the synthesis of chiral ligands used in asymmetric catalysis. researchgate.net These ligands coordinate to a metal center, creating a chiral environment that directs a chemical reaction to favor the formation of one enantiomer of the product over the other.

For instance, chiral aldehydes derived from lactate esters have been used to create ligands for determining the enantiopurity of amines. researchgate.net Furthermore, research has shown that polymers containing lactate-derived side chains can act as switchable chiral ligands in asymmetric reactions. rsc.org In one study, a poly(quinoxaline-2,3-diyl) with L-lactic acid-derived pendants was used as a ligand in an asymmetric Suzuki-Miyaura coupling reaction. rsc.org The helical chirality of the polymer ligand could be inverted by changing the solvent, leading to the selective synthesis of either the (R)- or (S)-enantiomer of the product with high enantiomeric excess. rsc.org This demonstrates the principle of transferring the chirality from a lactate precursor to a catalytic system to achieve high levels of stereocontrol.

Role in Sustainable Polymer Chemistry

Derived from renewable resources like carbohydrates, this compound is an important intermediate for producing sustainable polymers, most notably advanced forms of Poly(lactic acid) (PLA). alfa-chemistry.com Its role is pivotal in creating high-performance bioplastics with enhanced properties.

Monomer for Stereocomplex Poly(lactic acid) (sc-PLA) Formation

Poly(lactic acid) exists in different stereoisomeric forms, primarily Poly(L-lactic acid) (PLLA) and Poly(D-lactic acid) (PDLA). nih.gov While each homopolymer has useful properties, blending them allows for the formation of a unique crystalline structure known as a stereocomplex (sc-PLA). researchgate.net This stereocomplexation occurs due to strong intermolecular interactions between the enantiomeric polymer chains. frontiersin.org

This compound serves as a precursor for the D-lactide monomer, which is polymerized to form PDLA. When this PDLA is blended with PLLA (derived from L-lactic acid), the resulting sc-PLA exhibits significantly improved thermal resistance compared to the individual homopolymers. nih.govresearchgate.net The melting temperature (Tm) of sc-PLA is approximately 50 °C higher than that of PLLA or PDLA alone. nih.govrsc.orgmdpi.com This enhancement makes sc-PLA suitable for applications requiring greater heat stability, such as durable packaging and automotive components. frontiersin.orgwikipedia.org

Table 2: Comparison of Typical Thermal Properties of PLA Homopolymers and Stereocomplex

| Polymer | Glass Transition Temp. (Tg) | Melting Temp. (Tm) |

| PLLA (Homopolymer) | ~55-65 °C | ~170-180 °C |

| PDLA (Homopolymer) | ~55-65 °C | ~170-180 °C |

| sc-PLA (Stereocomplex) | ~60-70 °C | ~220-230 °C |

| Data compiled from multiple research articles. nih.govrsc.orgwikipedia.org |

Copolymers and Blends with Modified Mechanical and Thermal Properties

While PLA is a strong and rigid polymer, its inherent brittleness can limit its use in applications that require flexibility and impact resistance. mit.eduresearchgate.net To overcome this, PLA is often blended with other ductile polymers or modified through copolymerization. This compound can be a precursor for the PDLA component in such advanced materials.

Blending PLA with soft, biodegradable polyesters like thermoplastic polyurethane (TPU) can improve toughness. mdpi.com However, these polymers are often immiscible. To improve compatibility and interfacial adhesion, block copolymers (e.g., PLA-TPU) are added as compatibilizers. mdpi.com The addition of even a small amount of a compatibilizer can lead to smaller dispersed phase domains and significantly enhanced mechanical properties, particularly impact strength and elongation at break. mdpi.comscientific.net For example, adding 5 wt.% of a PLA-TPU copolymer to a PLA/TPU blend increased the impact strength by over 30% compared to the uncompatibilized blend. mdpi.com These strategies allow for the tailoring of PLA's mechanical properties to meet the demands of a wider range of applications. researchgate.netnih.gov

Table 3: Example of Mechanical Properties of PLA Blends

| Material Composition (wt.%) | Tensile Strength (MPa) | Young's Modulus (MPa) | Impact Strength (kJ/m²) |

| Neat PLA | 65.2 | 5567 | 16.5 |

| PLA/TPU (90/10) | 58.6 | 4748 | 21.2 |

| PLA/TPU/PTC (90/10 blend + 5% Compatibilizer) | 60.1 | 4866 | 27.8 |

| Data adapted from a study on PLA/TPU blends and the effect of a PLA-TPU Copolymer (PTC) compatibilizer. mdpi.com |

Applications in Bio-based Material Fabrication

The utility of this compound extends to the fabrication of bio-based materials, where its properties contribute to the development of more sustainable products.

Additive Manufacturing and 3D Printing Formulations

While direct research on this compound in additive manufacturing is emerging, the role of lactate esters and related biodegradable polymers like polylactic acid (PLA) is well-established. chemimpex.comfrontierspartnerships.org Fused deposition modeling (FDM), a common 3D printing technique, frequently utilizes PLA due to its biocompatibility and biodegradability. frontierspartnerships.org The properties of lactate esters suggest their potential as additives or solvents in 3D printing formulations, influencing the viscosity and flow of materials. biviture.commdpi.com The selection of polymers and solvents is critical for successful printing, affecting material deposition and adhesion between layers. researchgate.net

Advanced Packaging and Biomedical Materials

This compound is being explored in the development of advanced packaging and biomedical materials due to its favorable safety profile and biodegradability. biviture.comchemimpex.com In the plastics industry, it shows potential as a plasticizer or processing aid for biodegradable polymers such as PLA. biviture.com This can enhance the flexibility and processability of these materials, making them suitable for a wider range of packaging applications. In the biomedical field, lactate-based polymers are utilized in applications like drug delivery systems and medical scaffolds. frontierspartnerships.orggoogle.com The ester's low toxicity and biocompatibility are critical for these sensitive applications. biviture.comchemimpex.com

Functional Component in Green Solvent Formulations

This compound is a key component in the design of environmentally friendly solvent systems, offering a safer and more sustainable alternative to traditional solvents. walsunchem.combiviture.combiviture.com

Design of Environmentally Benign Solvent Systems

The formulation of green solvents often involves blending bio-based components to achieve desired properties. This compound can be mixed with other green solvents, such as d-limonene and fatty acid esters derived from edible oils, to create effective and environmentally benign solvent blends. google.comgoogle.com These systems are designed to be biodegradable, have low toxicity, and be derived from renewable feedstocks. alfa-chemistry.comgoogle.comgoogle.com The principles of green chemistry guide the development of these solvents, aiming to reduce the environmental impact of chemical processes. uobasrah.edu.iqgaspublishers.com

Performance Evaluation in Chemical Processes and Formulations

The performance of this compound and its formulations is evaluated across various applications. In industrial cleaning, it effectively dissolves oils, greases, and waxes. biviture.com For coatings and paints, it acts as a co-solvent, improving film formation and leveling. biviture.com In printing inks, it enhances pigment dispersion and provides better drying control. biviture.combiviture.com Its effectiveness in these applications is attributed to its excellent solvency for both polar and nonpolar compounds. biviture.com

Alternatives to Conventional Petroleum-Derived Solvents

This compound serves as a viable alternative to many conventional petroleum-derived solvents, which are often toxic, flammable, and environmentally persistent. biviture.comwhiterose.ac.uk Its high boiling point and flash point make it a safer option compared to volatile solvents like acetone (B3395972) and toluene. biviture.com Furthermore, its derivation from renewable resources reduces the reliance on fossil fuels and lowers the carbon footprint of industrial processes. biviture.com The shift towards bio-based solvents like this compound is driven by increasing environmental regulations and a growing demand for sustainable chemical products. whiterose.ac.ukcomindex.es

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₄O₃ |

| Molecular Weight | 146.18 g/mol |

| Appearance | Clear, colorless to pale yellow liquid |

| Boiling Point | Approx. 185–190 °C |

| Flash Point | Approx. 66 °C (closed cup) |

| Density (at 25 °C) | ~0.96–0.98 g/mL |

| Solubility in Water | Moderately soluble |

| Solubility in Organic Solvents | Miscible with alcohols, esters, ketones, and hydrocarbons |

Source: biviture.comscbt.com

Table 2: Comparison of this compound with Conventional Solvents

| Property | This compound | Toluene | Acetone |

| Source | Renewable (Corn-based) | Petroleum-based | Petroleum-based |

| Biodegradability | Readily biodegradable | Poorly biodegradable | Readily biodegradable |

| Toxicity | Low | High (neurotoxin, respiratory irritant) | Low to moderate (irritant) |

| Flash Point | ~66 °C | ~4 °C | ~-20 °C |

| VOC Content | Low | High | High |

Source: biviture.combiviture.com

Specialty Applications in Industrial Processes

This compound is a versatile and biodegradable chiral ester derived from the esterification of D-lactic acid and isobutanol. biviture.combiviture.com Its unique properties, including high solvency power, low toxicity, and environmental friendliness, have positioned it as a valuable component in various specialized industrial processes. biviture.combiviture.com

Flotation Frothers in Mineral Processing

The mining industry is increasingly seeking biobased and environmentally friendly reagents for mineral processing. In this context, lactate esters are being evaluated as novel flotation frothers. x-mol.comresearchgate.netdntb.gov.ua Froth flotation is a widely used process to selectively separate valuable minerals from gangue by attaching them to air bubbles. 911metallurgist.com Frothers are critical surfactants in this process, responsible for creating a stable froth phase and controlling bubble size, which are key to achieving efficient mineral recovery. researchgate.netresearchgate.net

Traditionally, frothers like methyl isobutyl carbinol (MIBC) and various polyglycols have been the industry standard. researchgate.net However, research into greener alternatives has highlighted the potential of lactate esters. The molecular structure of compounds like this compound, featuring both a polar (hydroxyl and ester groups) and a non-polar (isobutyl group) moiety, allows it to function at the air-water interface, reducing surface tension and preventing bubble coalescence—essential actions for a flotation frother. researchgate.netmdpi.com The evaluation of these biobased esters is part of a broader trend to improve the sustainability of mineral processing operations. researchgate.net

| Property | Traditional Frothers (e.g., MIBC, Polyglycols) | Potential Role of this compound |

|---|---|---|

| Source | Primarily petrochemical-based. researchgate.net | Derived from renewable resources (fermentation of carbohydrates). alfa-chemistry.com |

| Biodegradability | Varies; some can have persistent environmental impact. | Readily biodegradable, reducing environmental persistence. biviture.com |

| Function | Reduce bubble size and stabilize froth. researchgate.netresearchgate.net | Expected to reduce surface tension and stabilize bubbles due to its surfactant-like structure. |

| Industry Driver | Established performance and cost-effectiveness. | Demand for sustainable, biobased, and environmentally benign processing chemicals. researchgate.netdntb.gov.ua |

Intermediates for Specialty Chemicals

This compound serves as a crucial chiral building block in the synthesis of advanced specialty chemicals. biviture.comthegoodscentscompany.com Its primary advantage lies in its optical purity, containing the D-enantiomer of lactic acid. biviture.com This specific stereochemistry is critical in enantioselective synthesis, where the three-dimensional structure of a molecule dictates its function, particularly in the pharmaceutical and agrochemical industries. biviture.comchemimpex.com

As an intermediate, it provides a scaffold for constructing more complex molecules where a specific chirality is required for biological activity or material performance. It is used as a starting material or reaction solvent in the production of active pharmaceutical ingredients (APIs) and specialized agricultural products. biviture.comalfa-chemistry.com The use of this bio-derived chiral intermediate aligns with the principles of green chemistry, promoting the development of sustainable and efficient synthetic pathways. biviture.com

| Application Area | Role of this compound | Significance of Chirality |

|---|---|---|

| Pharmaceuticals | Serves as a chiral intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs). biviture.comchemimpex.com | The biological activity of many drugs is dependent on a specific enantiomer. Using an optically pure starting material ensures the final product has the correct stereochemistry. |

| Agrochemicals | Used as a building block for advanced pesticides and herbicides. biviture.comalfa-chemistry.com | Chirality can influence the efficacy and target specificity of a pesticide, potentially leading to lower application rates and reduced environmental impact. |

| Fine Chemicals & Research | Utilized as a reagent in various organic synthesis pathways. chemimpex.com | Enables the creation of complex chiral molecules for research and development in materials science and specialty polymers. biviture.comchemimpex.com |

Ingredients in Advanced Industrial Formulations

As a high-performance "green" solvent, this compound is a key ingredient in a variety of advanced industrial formulations, prized for its excellent solvency, biodegradability, and low volatile organic compound (VOC) profile. biviture.combiviture.com

In the coatings and paints sector, it acts as an effective co-solvent that improves the flow, leveling, and gloss of architectural and industrial coatings. biviture.combiviture.com Its relatively slow evaporation rate provides a longer "open time," which allows for better film formation and adhesion, resulting in a smoother, more durable finish. biviture.com

For inks and graphic arts , this compound is used as a solvent in flexographic and gravure printing inks. biviture.com It enhances pigment dispersion, leading to better print consistency and color strength. biviture.com Its slow drying time helps prevent ink from drying on the press, which is particularly valuable in high-speed printing operations. biviture.com

In agrochemical formulations , it functions as a carrier solvent for active ingredients in pesticides, herbicides, and insecticides. biviture.combiviture.com It improves the solubility and uniform distribution of these actives in emulsifiable concentrate (EC) formulations. biviture.com A significant advantage is that related compounds like butyl lactate are recognized as exempt from certain EPA regulations, making them attractive for developing more environmentally friendly pesticide products. google.com

| Industrial Formulation | Function of this compound | Key Benefits |

|---|---|---|

| Coatings & Paints | Co-solvent, flow and leveling agent. biviture.combiviture.com | Enhances gloss; slow evaporation improves film formation and adhesion; reduces VOCs. biviture.com |

| Printing Inks | Solvent for pigment dispersion. biviture.com | Improves print consistency; slower evaporation enhances open time during printing. biviture.com |

| Agrochemicals (Pesticides) | Carrier solvent and diluent for active ingredients. biviture.combiviture.com | Improves solubility and uniform distribution in concentrates; readily biodegradable. biviture.com |

| Polymers & Adhesives | Processing aid and solvent for resins (e.g., alkyds, acrylics). biviture.com | Compatible with various synthetic and natural resins; useful in sustainable formulation development. biviture.com |

Environmental and Sustainability Impact of + Isobutyl D Lactate Production and Application

Biodegradation and Environmental Fate Studies

Derived from the fermentation of renewable resources, (+)-Isobutyl D-lactate is recognized for its favorable environmental characteristics, particularly its biodegradability. alfa-chemistry.combiviture.com Unlike many conventional solvents that persist in the environment and contribute to long-term pollution, lactate (B86563) esters are designed to break down naturally. biviture.com

This compound is considered to be readily biodegradable, breaking down into naturally occurring substances like carbon dioxide and water. biviture.comalfa-chemistry.com This inherent biodegradability is a significant advantage over many petroleum-based solvents. biviture.com Studies on various alkyl lactate esters have demonstrated that they are degraded by more than 60% in ready biodegradability tests, indicating a low potential for persistence in ecosystems. nih.govtno.nl

| Parameter | Finding | Source |

|---|---|---|

| Biodegradability | Readily biodegradable; degraded by >60% in ready biodegradability tests. | nih.govnih.gov |

| Aquatic Toxicity (Fish, Daphnia magna) | Slightly more toxic than baseline non-polar narcotics, but differences are generally small. | nih.gov |

| Overall Environmental Profile | Considered favorable due to rapid biodegradation and low persistence. | nih.govtno.nl |

Lactate esters are increasingly being explored for their potential in environmental remediation. Their strong solvency power, low toxicity, and biodegradability make them suitable for use in cleaning processes and potentially in enhanced oil recovery (EOR). biviture.com In these applications, they can help dissolve and mobilize contaminants without introducing persistent pollutants into the environment. The use of lactate esters as environmentally friendly solvents in oil extraction, for example, helps in dissolving heavy hydrocarbons, thereby improving crude oil mobilization with reduced environmental risk compared to harsher conventional chemicals. biviture.com

Life Cycle Assessment (LCA) of Production Routes

A Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product throughout its entire life cycle, from raw material extraction to disposal ("cradle-to-grave"). corbion.com For this compound, the LCA is heavily influenced by its bio-based origin, which typically involves the fermentation of sugars from crops like corn or sugarcane to produce D-lactic acid. alfa-chemistry.commdpi.com

The production of bio-based chemicals like this compound offers significant environmental advantages over their petrochemical counterparts. ieabioenergy.com Petrochemical solvents are derived from finite fossil fuels, and their extraction and refining are energy-intensive processes with high environmental costs. biviture.com In contrast, the bio-based pathway for lactate esters utilizes renewable biomass. biviture.com

The feedstock for D-lactic acid, a precursor to this compound, is produced through fermentation, which supports a more circular and low-impact resource cycle. biviture.comrsc.org While the production of bio-based materials can require significant land and water use for feedstock cultivation, studies on sugarcane-based lactic acid production have shown that sourcing from areas with low to medium water stress and limited land-use change can mitigate these impacts. corbion.comtotalenergies-corbion.com The primary alternative, petrochemicals, accounts for a significant portion of fossil fuel use, contributing to resource depletion and associated environmental degradation. ieabioenergy.comnih.gov

The production of bio-based solvents often involves processes that consume less energy and generate fewer greenhouse gas emissions compared to the energy-intensive refining of petroleum. biviture.com Furthermore, the biomass used as a raw material absorbs carbon dioxide from the atmosphere during its growth, which can lead to a net reduction in atmospheric CO2. biviture.comnih.gov

Life Cycle Assessments of Polylactic Acid (PLA), a polymer derived from lactic acid, provide valuable insights into the carbon footprint of the upstream processes relevant to this compound. A peer-reviewed LCA on PLA production from sugarcane in Thailand confirmed a low carbon footprint, with a Global Warming Potential (GWP) of approximately 500 grams of CO2 equivalent per kg of PLA. totalenergies-corbion.combioplasticsnews.com This represents a reduction of about 75% in carbon footprint compared to most traditional plastics. totalenergies-corbion.combioplasticsnews.com Another study noted that PLA production from sugarcane results in greenhouse gas emissions of about 1.4 kg CO₂-equivalent per kg of PLA and energy consumption of 40 MJ per kg. researchgate.net The conversion of sugar to lactic acid is a key stage, with its main carbon footprint impact related to energy use (electricity and steam). corbion.com

| Material | Feedstock | Global Warming Potential (GWP) (kg CO2 eq./kg polymer) | Source |

|---|---|---|---|

| Polylactic Acid (PLA) | Sugarcane (Thailand) | 0.5 | totalenergies-corbion.combioplasticsnews.com |

| Polylactic Acid (PLA) | Sugarcane | 1.4 | researchgate.net |

| Polylactic Acid (PLA) | Corn | 1.8 | ijert.org |

| Traditional Plastics (Average) | Petrochemicals | ~2.0 (Implied 75% higher than 0.5) | totalenergies-corbion.combioplasticsnews.com |

Circular Economy Integration

The principles of a circular economy aim to eliminate waste and promote the continual use of resources. This compound and other lactate esters fit well within this model due to their renewable origins and potential for chemical recycling. fraunhofer.de

A key aspect of circularity for lactate esters is the upcycling of post-consumer bioplastics like PLA. Research has demonstrated successful, eco-friendly chemical recycling strategies that depolymerize PLA waste back into valuable lactate esters, such as ethyl lactate. fraunhofer.de This process can achieve high yields (approximately 80%) under mild reaction conditions, offering a pathway to convert plastic waste into a high-value green solvent. fraunhofer.de This type of chemical recycling represents a significant step towards a "circular bio-economy," where bio-based materials are not only biodegradable but can also be reclaimed and repurposed, reducing reliance on virgin feedstocks. The repolymerization of lactate esters also offers a potential route back to lactide, the precursor for PLA, further closing the loop. This creates a sustainable cycle where bio-based products can be manufactured, used, and then chemically recycled into their constituent building blocks or other valuable chemicals, minimizing waste and environmental impact. fraunhofer.de

Strategies for Waste Valorization and Recycling in Production Cycles

Upstream Valorization: D-Lactic Acid from Waste Feedstocks

The primary precursor for this compound is D-lactic acid, which is typically produced via microbial fermentation. alfa-chemistry.com A key sustainability strategy involves utilizing low-cost, renewable, and readily available waste streams as fermentation feedstocks instead of refined sugars. mdpi.com This approach not only resolves waste management issues for other industries but also reduces the production cost of D-lactic acid. mdpi.com

Various agro-industrial wastes have been successfully used for D-lactic acid production. These include molasses, corn steep liquor, and hydrolysates from lignocellulosic biomass like corncob residues. semanticscholar.orgnih.gov For instance, high titers of D(-) lactic acid (162 g/L) have been achieved using molasses and corn steep liquor, demonstrating an economically promising alternative for industrial-scale production. semanticscholar.org Similarly, dairy industry by-products, such as whey, are potent substrates for lactic acid bacteria. nih.gov Studies have shown that cheese whey powder can serve as a complete feedstock for D-lactic acid production by strains like Lactobacillus delbrueckii subsp. bulgaricus, yielding optically pure D-lactic acid. nih.gov

The table below summarizes various waste feedstocks and their potential for D-lactic acid production.

| Waste Feedstock | Microorganism | D-Lactic Acid Concentration/Yield | Reference |

| Molasses & Corn Steep Liquor | Lactobacillus delbrueckii | 162 g/L | semanticscholar.org |

| Cheese Whey Powder | Lactobacillus bulgaricus | >99.9% optical purity | nih.gov |

| Corn Flour Hydrolysate | Sporolactobacillus inulinus | 145.8 g/L | nih.gov |

| Food Waste | Indigenous Microbiota | 23.07 g/L | nih.gov |

| Pear Pomace & Ricotta Cheese Whey | Lactobacillus casei | 90% Yield Factor | mdpi.com |

Interactive Data Table

In-Process Recycling and Waste Reduction

During the esterification of D-lactic acid with isobutanol to produce this compound, strategies for in-process recycling are crucial for improving resource efficiency and reducing waste. One significant advancement is the development of energy-saving and environment-friendly production processes that incorporate recycling loops. scispace.com

A key innovation involves a graded, two-step synthesis followed by a water-washing step. scispace.com The water, which contains unreacted lactic acid, is not discarded but is sent to a dehydrating tower. scispace.com After water removal, the concentrated lactic acid is returned to the first reaction kettle to be used in a subsequent batch. scispace.com This closed-loop system allows for the recycling of 85% to 95% of the unreacted lactic acid. scispace.com This approach provides substantial environmental benefits, as detailed in the table below.

| Parameter | Reduction Achieved | Impact | Reference |

| Unreacted Lactic Acid | 85-95% recycled | Maximizes raw material utilization | scispace.com |

| Liquid Alkali Usage (in alkali washing) | 70-75% saved | Reduces chemical consumption and costs | scispace.com |

| Wastewater Discharge | 65-70% reduced | Minimizes environmental impact of effluent | scispace.com |

Interactive Data Table

Biological and Biomedical Implications of D Lactate Stereoisomerism

Metabolic Pathways and Enzymes Associated with D-Lactate

D-lactate, unlike its more common stereoisomer L-lactate, is produced in minimal quantities by human cells under normal physiological conditions. dovepress.comnih.gov While L-lactate is a primary product of anaerobic glycolysis in mammals, endogenous D-lactate production occurs mainly through the methylglyoxal (B44143) pathway. mdpi.comnih.gov A significant source of D-lactate in the human body can also be the metabolic activity of gut microbiota. nih.govmdpi.com

The metabolism of D-lactate involves stereospecific enzymes. D-lactate dehydrogenase (D-LDH) is an enzyme that catalyzes the conversion of D-lactate to pyruvate (B1213749). nih.gov This enzyme is distinct from L-lactate dehydrogenase (L-LDH), which is specific to the L-isomer and is the predominant form in mammalian tissues. nimbot.comnih.gov

In mammals, the primary enzyme responsible for D-lactate metabolism is D-2-hydroxy acid dehydrogenase, a mitochondrial enzyme that converts D-lactate to pyruvate. mdpi.comnimbot.com This enzyme is found in various tissues, with the liver and kidneys showing the highest concentrations. dovepress.com Unlike the reversible reaction catalyzed by L-LDH, the human D-LDH catalyzes an irreversible conversion of D-lactate to pyruvate. dovepress.com

In bacteria, D-lactate dehydrogenase (EC 1.1.1.28) facilitates the production of D-lactate from pyruvate. nih.govasm.org The activity of bacterial lactate (B86563) dehydrogenases can be subject to complex regulation. For instance, the activity of some L-LDHs in lactic acid bacteria is allosterically regulated by fructose (B13574) 1,6-bisphosphate (FBP) and phosphate (B84403) levels, which can vary between different bacterial species. nih.govresearchgate.net This regulation is crucial for controlling the metabolic flux during fermentation. nih.gov

Table 1: Comparison of L-Lactate and D-Lactate Dehydrogenases

| Feature | L-Lactate Dehydrogenase (L-LDH) | D-Lactate Dehydrogenase (D-LDH) |

|---|---|---|

| EC Number | 1.1.1.27 nih.gov | 1.1.1.28 nih.gov |

| Primary Substrate | L-Lactate nih.gov | D-Lactate nih.gov |

| Reaction in Mammals | Reversible conversion of L-Lactate to Pyruvate nih.govwikipedia.org | Irreversible conversion of D-Lactate to Pyruvate dovepress.com |

| Location in Mammals | Cytoplasm nih.gov | Mitochondria dovepress.comnimbot.com |

| Presence | Ubiquitous in mammalian tissues nih.gov | Found in various tissues, highest in liver and kidney; also prominent in microorganisms dovepress.comnih.gov |

A primary endogenous pathway for D-lactate production in eukaryotes is the glyoxalase system, which detoxifies the reactive compound methylglyoxal. mdpi.comtaylorandfrancis.com Methylglyoxal is a cytotoxic byproduct of glycolysis, formed primarily from the degradation of the triosephosphates, dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P). nih.govportlandpress.com

The glyoxalase system consists of two main enzymes:

Glyoxalase I (Glo1): This enzyme catalyzes the formation of S-D-lactoylglutathione from methylglyoxal and reduced glutathione (B108866) (GSH). taylorandfrancis.comnih.gov

Glyoxalase II (Glo2): This enzyme hydrolyzes S-D-lactoylglutathione to regenerate GSH and produce D-lactate. taylorandfrancis.comnih.gov

This pathway is a crucial defense mechanism against the harmful effects of methylglyoxal, which can lead to the formation of advanced glycation end products (AGEs) and contribute to oxidative stress. taylorandfrancis.com The rate of D-lactate production via this system can increase under conditions of high glucose, as seen in hyperglycemic states, which leads to a higher production of methylglyoxal. nih.govportlandpress.com Therefore, D-lactate can serve as a biomarker for methylglyoxal production over time. nih.gov

D-Lactate in Microbial Physiology and Resistance Mechanisms

Many bacterial species, particularly lactic acid bacteria (LAB), are capable of producing D-lactate as a major fermentation end product. nih.govme-pedia.org This production is mediated by D-lactate dehydrogenase. nih.gov Some bacteria can produce either D- or L-lactate, while others can produce a racemic mixture, sometimes utilizing a lactate racemase enzyme to interconvert the two isomers. mdpi.comasm.org

In certain bacteria, D-lactate plays a critical structural role in the cell wall, specifically in the peptidoglycan layer. In species like Lactobacillus plantarum, D-lactate is incorporated into the terminus of the peptidoglycan precursor, replacing the typical D-alanine residue. asm.orgnih.gov This results in a UDP-MurNAc-pentadepsipeptide (ending in D-Alanyl-D-Lactate) instead of the usual UDP-MurNAc-pentapeptide (ending in D-Alanyl-D-Alanine). nih.gov

This structural modification is significant because the terminal D-Ala-D-Ala dipeptide is the target for glycopeptide antibiotics like vancomycin (B549263). nih.govresearchgate.net By substituting D-lactate for D-alanine, the bacterium alters the binding site, which is a key mechanism of intrinsic resistance to vancomycin. asm.orgnih.gov The synthesis of the D-Alanyl-D-Lactate depsipeptide is catalyzed by a modified D-Ala-D-Ala ligase (like the VanA ligase in resistant enterococci), which gains the ability to use D-lactate as a substrate. acs.orgacs.org

The unique role of D-lactate in the cell wall of certain vancomycin-resistant bacteria presents a potential target for new antimicrobial strategies. The substitution of D-alanine with D-lactate at the terminus of peptidoglycan precursors reduces the binding affinity of vancomycin by approximately 1000-fold. researchgate.net This is because the ester bond in D-Ala-D-Lac prevents the formation of a crucial hydrogen bond that normally stabilizes the antibiotic-target complex. researchgate.net

Understanding the enzymes involved in the synthesis of D-Ala-D-Lac termini, such as the VanA ligase, is crucial for developing inhibitors that could restore vancomycin susceptibility. acs.org Furthermore, monitoring D-lactate production by bacteria has been explored as a method to assess the metabolic activity of bacteria and the effectiveness of antimicrobial agents. nih.gov For example, some antibiotics have been shown to have dose-related effects on the production of D-lactic acid by bacteria like Staphylococcus aureus and Escherichia coli. nih.gov

Physiological and Pathological Context of D-Lactate Metabolism in Eukaryotes

While endogenous production of D-lactate is low in humans, its accumulation in the blood can lead to significant pathological conditions. nih.gov The normal plasma concentration of D-lactate is typically in the nanomolar to very low micromolar range. frontiersin.orgresearchgate.net Elevated levels are most commonly associated with increased production by gut bacteria combined with increased intestinal absorption. mdpi.com

A well-known condition resulting from high levels of D-lactate is D-lactic acidosis. This is characterized by metabolic acidosis and a range of neurological symptoms, including confusion, ataxia, and encephalopathy. nih.govderangedphysiology.com It is often seen in patients with short bowel syndrome, where an increased amount of undigested carbohydrates reaches the colon. nih.govmdpi.com This leads to fermentation by D-lactate-producing bacteria (such as certain Lactobacillus species), causing an overproduction and absorption of D-lactate. nih.govmdpi.com

The neurotoxicity of D-lactate is thought to arise from its ability to interfere with mitochondrial function. derangedphysiology.com D-lactate can compete with pyruvate for transport into the mitochondria via monocarboxylate transporters. derangedphysiology.com However, once inside, it is not an efficient substrate for energy production, leading to decreased mitochondrial oxygen consumption and potential cellular dysfunction. nih.govderangedphysiology.com Recent research has also implicated D-lactate from gut microbiota as a potential trigger for increased glucose and fat production in the liver, suggesting a role in the development of high blood sugar and fatty liver disease. sciencedaily.com

Table 2: Conditions Associated with Elevated D-Lactate Levels

| Condition | Primary Cause | Key Pathophysiological Mechanism |

|---|---|---|

| D-Lactic Acidosis | Overproduction of D-lactate by gut bacteria mdpi.com | Increased delivery of carbohydrates to the colon, leading to bacterial fermentation and D-lactate absorption. derangedphysiology.com |

| Short Bowel Syndrome | Malabsorption of carbohydrates nih.govmdpi.com | Overgrowth of D-lactate-producing bacteria in the colon due to excess substrate. nih.gov |

| Diabetic Ketoacidosis | Increased ketone body metabolism | Ketone bodies may enter the methylglyoxal pathway, leading to increased endogenous D-lactate production. dovepress.com |

| Propylene (B89431) Glycol Ingestion | Metabolism of D-propylene glycol | The D-enantiomer of propylene glycol is metabolized via the methylglyoxal pathway to D-lactate. dovepress.comresearchgate.net |

| Gut Ischemia/Dysbiosis | Intestinal barrier dysfunction and altered microbiota frontiersin.org | Increased translocation of bacterially produced D-lactate into the bloodstream. nih.govmdpi.com |

D-Lactate as a Biomarker in Specific Metabolic Disorders

D-lactate, a stereoisomer of the more commonly known L-lactate, is typically present in human blood at very low concentrations, arising from the methylglyoxal pathway. nih.govacutecaretesting.org However, its accumulation in the bloodstream can serve as a crucial biomarker for specific metabolic disturbances, most notably D-lactic acidosis, which often occurs as a complication of short bowel syndrome (SBS). nih.govnih.govunirioja.es In individuals with SBS, the malabsorption of carbohydrates leads to their increased delivery to the colon. bmj.com There, an overgrowth of certain gut bacteria, such as Lactobacilli, ferments these carbohydrates, producing large quantities of D-lactate. nih.govbmj.com

This excess D-lactate is then absorbed into the circulation. litfl.com Since mammals lack a specific and efficient D-lactate dehydrogenase, the metabolism of D-lactate is significantly slower than that of L-lactate, leading to its accumulation. nih.govresearchgate.net When blood concentrations of D-lactate surpass 3 mmol/L, it can result in a high anion gap metabolic acidosis, a condition known as D-lactic acidosis. litfl.comnih.gov This condition is characterized by neurological symptoms such as confusion, slurred speech, ataxia, and delirium, which can make patients appear intoxicated. nih.govlitfl.comresearchgate.net Therefore, in a patient with SBS presenting with unexplained metabolic acidosis and neurological signs, D-lactate measurement is a critical diagnostic step, as standard lactate assays only measure L-lactate. litfl.com

Beyond SBS, elevated D-lactate levels have also been identified as a potential indicator in other conditions. Subclinical elevations of D-lactate are increasingly recognized as a potential biomarker for sepsis and trauma. nih.govresearchgate.net In these critical illness states, alterations in gut permeability and microbial composition may contribute to increased D-lactate production and absorption. nih.gov Furthermore, some studies have noted a link between D-lactate and diabetic ketoacidosis, as well as its potential as a marker for intestinal barrier integrity in the context of dysbiosis associated with gastrointestinal diseases like inflammatory bowel disease. nih.govnih.govnih.gov

The following table summarizes the key metabolic disorders associated with elevated D-lactate levels and the typical diagnostic threshold.

| Metabolic Disorder | Primary Cause | Typical Diagnostic D-Lactate Level | Common Clinical Manifestations |

|---|---|---|---|

| D-Lactic Acidosis (often secondary to Short Bowel Syndrome) | Bacterial fermentation of malabsorbed carbohydrates in the colon. nih.govbmj.com | > 3 mmol/L. litfl.comnih.gov | Encephalopathy (confusion, ataxia, slurred speech), high anion gap metabolic acidosis. nih.govlitfl.com |

| Sepsis and Trauma | Potential alterations in gut microbiota and increased intestinal permeability. nih.govnih.gov | Subclinical to moderate elevation. | Associated with severity of critical illness. |

| Intestinal Dysbiosis / Impaired Gut Barrier | Imbalance in gut microbiota leading to overproduction of D-lactate by certain bacteria. nih.gov | Variable elevations. | May correlate with disease activity in conditions like IBD. nih.gov |

Role in Mitochondrial Function and Oxidative Stress Responses

Elevated concentrations of D-lactate can have significant detrimental effects on cellular energy metabolism, primarily by disrupting mitochondrial function and promoting oxidative stress. nih.gov Mitochondria are central to ATP production through oxidative phosphorylation, a process that relies on the transport and metabolism of substrates like pyruvate. nih.gov Research indicates that D-lactate can interfere with these crucial mitochondrial pathways.

One primary mechanism of D-lactate-induced mitochondrial dysfunction is the impairment of mitochondrial respiration. nih.gov Studies have shown that D-lactate can inhibit key enzymes within the electron transport chain (ETC), leading to a decrease in oxygen consumption and, consequently, reduced ATP generation. nih.gov This disruption in the ETC can also lead to an increased production of reactive oxygen species (ROS), such as superoxide (B77818) anions, contributing to a state of oxidative stress. nih.gov

Furthermore, D-lactate may competitively inhibit the transport of essential energy substrates into the mitochondria. nih.gov Pyruvate and L-lactate, a preferential fuel for mitochondria in tissues like the brain and heart, are transported across the mitochondrial membrane by monocarboxylate transporters (MCTs). nih.govnih.gov D-lactate is also recognized by these transporters and can competitively inhibit the uptake of pyruvate and L-lactate. nih.gov By limiting the availability of these primary fuels for the Krebs cycle and oxidative phosphorylation, D-lactate accumulation can compromise the energy-generating capacity of highly metabolic organs such as the brain and heart. nih.govdntb.gov.ua This interference is particularly relevant to the neurological symptoms seen in D-lactic acidosis, as the brain has a high energy demand. researchgate.netnih.gov

The link between D-lactate, the methylglyoxal pathway, and oxidative stress is also significant. D-lactate is a byproduct of the detoxification of methylglyoxal, a reactive compound formed during glycolysis. acutecaretesting.orghealthmatters.io Conditions that increase methylglyoxal production can lead to higher D-lactate levels. Methylglyoxal itself is a potent precursor of advanced glycation end products (AGEs), which are associated with increased oxidative stress and cellular damage. healthmatters.io While the detoxification to D-lactate is a protective mechanism against methylglyoxal, the accumulation of D-lactate itself contributes to a separate cascade of mitochondrial dysfunction and further ROS production. nih.govhealthmatters.io

The following table details the research findings on the impact of D-lactate on mitochondrial processes.

| Mitochondrial Process | Effect of Elevated D-Lactate | Underlying Mechanism | Consequence |

|---|---|---|---|

| Mitochondrial Respiration | Inhibited. nih.gov | Inhibition of key enzymes in the electron transport chain. nih.gov | Reduced ATP generation. nih.gov |

| Substrate Transport | Impaired. nih.gov | Competitive inhibition of monocarboxylate transporters (MCTs), reducing pyruvate and L-lactate uptake. nih.gov | Decreased fuel availability for the Krebs cycle, particularly in brain and heart. nih.gov |

| Reactive Oxygen Species (ROS) Production | Increased. nih.gov | Disruption of the electron transport chain. nih.gov | Increased oxidative stress and potential for cellular damage. |

Future Research Directions and Emerging Opportunities

Development of Novel Biocatalysts and Microbial Cell Factories

The biotechnological production of D-lactic acid, the precursor to (+)-Isobutyl D-lactate, is a cornerstone of its sustainable synthesis. Future research is centered on the discovery and engineering of highly efficient and selective biocatalysts. The goal is to develop "microbial cell factories"—microorganisms purposefully engineered for the high-yield production of specific chemicals. acs.org

Key research efforts include:

Screening and Genetic Engineering: Identifying and isolating novel microorganisms from diverse environments that naturally produce D-lactic acid with high optical purity. nih.gov Strains like Sporolactobacillus terrae have demonstrated the ability to produce high titers of D-lactic acid from agro-industrial waste, presenting a promising avenue for cost-effective production. nih.gov Genetic and metabolic engineering techniques are then employed to enhance the productivity of these strains. This can involve modifying metabolic pathways to channel more carbon toward D-lactic acid synthesis and eliminate the production of byproducts. d-nb.infonih.gov

Enzyme Evolution: Employing directed evolution to create novel enzymes (D-lactate dehydrogenases) with improved characteristics, such as higher activity, stability under industrial process conditions, and enhanced substrate specificity. This can lead to faster and more efficient fermentation processes.

Consolidated Bioprocessing (CBP): Developing microbes that can both break down raw biomass (like lignocellulose) and ferment the resulting sugars into D-lactic acid in a single step. nih.gov This approach simplifies the production process and significantly reduces costs.

Whole-Cell Biocatalysis for Esterification: A significant leap forward would be the development of microbial systems or enzymes capable of directly catalyzing the esterification of D-lactic acid with isobutanol. This would integrate the fermentation and chemical synthesis steps, leading to a more streamlined and economical bio-manufacturing process. Various yeast strains have been successfully used as whole-cell biocatalysts for synthesizing fine chemicals and active pharmaceutical ingredients.

Below is a table summarizing notable microorganisms studied for D-lactic acid production, which is the essential precursor for this compound.

| Microorganism | Substrate(s) Used | Key Research Findings |

| Sporolactobacillus terrae HKM-1 | Peanut meal, soybean meal, corn steep liquor | Achieved very high final titers (up to 218.9 g/L) and productivities of D-lactate, demonstrating potential for using low-cost agro-industrial wastes as nitrogen sources. nih.gov |

| Komagataella phaffii (Pichia pastoris) | Methanol | Engineered strains improved D-lactic acid production from methanol, with UV mutagenesis proving effective for further strain enhancement. nih.gov |

| Lactobacillus plantarum (engineered) | Hardwood pulp (glucose and xylose) | An engineered strain successfully utilized both glucose and xylose from lignocellulosic biomass in a simultaneous saccharification and fermentation (SSF) process. nih.gov |

| Bacillus subtilis (engineered) | Cellobiose (B7769950), Glucose | Demonstrated the ability to ferment cellobiose to L-lactate with high optical purity and yield; engineering to remove byproduct pathways increased lactate (B86563) production. d-nb.info |

Advanced Process Engineering for Enhanced Production Efficiency

Innovations in process engineering are critical for making the production of this compound economically viable and environmentally sustainable. Research is focused on process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing technologies.

Future directions in this area include:

Reactive Distillation: This technique combines the chemical reaction (esterification) and the separation of products in a single unit. minciencias.gov.co By continuously removing water (a byproduct of the esterification), the reaction equilibrium is shifted towards the product, leading to higher conversion rates and yields. nih.govresearchgate.net This approach has been successfully explored for other lactate esters like ethyl and butyl lactate and holds significant promise for this compound synthesis. minciencias.gov.conih.gov

Continuous Flow Processes: Shifting from traditional batch manufacturing to continuous flow systems can improve consistency, increase throughput, and reduce operational costs. Continuous processes allow for better control over reaction parameters and facilitate easier integration of separation and purification steps.

Membrane-Based Separation: The use of membrane technology, such as pervaporation, can offer an energy-efficient method for separating water from the reaction mixture, driving the esterification forward. It can also be used for the purification of the final product.

Integrated Production Systems: The development of integrated systems where fermentation to produce D-lactic acid is directly coupled with the esterification process. mdpi.com This could involve advanced extraction techniques to recover lactic acid from the fermentation broth and feed it directly into the esterification reactor, minimizing costly and complex purification steps. mdpi.com

Exploration of New Application Domains in High-Value Sectors

While this compound has potential as a green solvent, future growth lies in its application in high-value sectors. Its chirality, biodegradability, and low toxicity make it an attractive candidate for specialized uses.

Emerging opportunities include:

Pharmaceuticals: The compound is being explored as a component in drug delivery systems. google.com Its properties as a solvent could be beneficial in formulations for transdermal patches, where it can help dissolve active pharmaceutical ingredients (APIs) and facilitate their controlled release and absorption through the skin. google.com

Fine Chemicals and Chiral Synthesis: As a chiral building block, this compound can be used as a starting material in the asymmetric synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Cosmetics and Personal Care: The trend towards green and sustainable ingredients in the cosmetics industry opens up opportunities for this compound. google.com It can function as a solvent, emollient, or fragrance carrier in formulations, offering a biodegradable alternative to petroleum-based chemicals. thegoodscentscompany.com

Advanced Polymers: The precursor, D-lactic acid, is crucial for producing stereocomplex polylactic acid (PLA), a heat-resistant bioplastic. nih.govnih.gov By extension, derivatives like this compound could be investigated as plasticizers or monomers for novel biodegradable polymers with tailored properties. Research into D-lactate polymers has also suggested potential utility in skin cancer treatment, indicating a high-value therapeutic application domain for related compounds. nih.gov

Computational Chemistry and Modeling for Structure-Property Relationships

Computational tools are becoming indispensable for accelerating chemical research and development. By simulating molecular behavior, scientists can predict the properties of compounds like this compound without extensive laboratory experimentation.

Key research areas utilizing computational chemistry include: